(R)-S-tert-butyl 2-methylpropane-2-sulfinothioate
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Overview
Description
®-S-tert-butyl 2-methylpropane-2-sulfinothioate is a chiral organosulfur compound. It is characterized by the presence of a sulfinothioate functional group, which consists of a sulfur atom bonded to both a sulfinyl group and a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-S-tert-butyl 2-methylpropane-2-sulfinothioate typically involves the reaction of tert-butyl sulfinyl chloride with a suitable thiol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production methods for ®-S-tert-butyl 2-methylpropane-2-sulfinothioate are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ more robust purification techniques such as crystallization and distillation to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-S-tert-butyl 2-methylpropane-2-sulfinothioate undergoes various types of chemical reactions, including:
Oxidation: The sulfinothioate group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfinothioate group to thiols or sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-S-tert-butyl 2-methylpropane-2-sulfinothioate can yield sulfonates, while reduction can produce thiols or sulfides. Substitution reactions can result in a variety of products depending on the nucleophile employed .
Scientific Research Applications
®-S-tert-butyl 2-methylpropane-2-sulfinothioate has several scientific research applications, including:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-S-tert-butyl 2-methylpropane-2-sulfinothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinothioate group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. This interaction can modulate various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- ®-(+)-2-Methyl-2-propanesulfinamide
- tert-Butanesulfinamide
- tert-Butyl sulfinyl chloride
Uniqueness
®-S-tert-butyl 2-methylpropane-2-sulfinothioate is unique due to its specific chiral configuration and the presence of both sulfinyl and tert-butyl groups. This combination imparts distinct reactivity and selectivity in chemical reactions, making it valuable in asymmetric synthesis and catalysis .
Properties
IUPAC Name |
2-[(R)-tert-butylsulfinyl]sulfanyl-2-methylpropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18OS2/c1-7(2,3)10-11(9)8(4,5)6/h1-6H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKIFCIQBZYNIQ-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SS(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S[S@@](=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67734-35-4 |
Source
|
Record name | (R)-(+)-t-Butyl-t-butane thiosulfinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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